The synthesis of (2-Aminophenyl)(cyclopropyl)methanone typically involves several key steps and can utilize various starting materials. Common methods include:
The molecular structure of (2-Aminophenyl)(cyclopropyl)methanone features a cyclopropyl group attached to a phenyl ring that bears an amino group. The structural formula can be represented as follows:
C1=CC=C(C=C1N)C(=O)C2CC2
PPFDHHLTYPCZQS-UHFFFAOYSA-N
The compound exhibits a planar aromatic system due to the phenyl ring, while the cyclopropyl group introduces unique steric and electronic properties that influence its reactivity and interactions in chemical reactions .
(2-Aminophenyl)(cyclopropyl)methanone participates in various chemical reactions, including:
The mechanism of action for (2-Aminophenyl)(cyclopropyl)methanone is not fully elucidated but is believed to involve interactions with specific biological targets, potentially influencing enzyme activity or receptor binding in various biological pathways. This compound may exhibit pharmacological properties that warrant further investigation for therapeutic applications .
(2-Aminophenyl)(cyclopropyl)methanone serves as an important intermediate in synthetic organic chemistry. Its applications include:
(2-Aminophenyl)(cyclopropyl)methanone (CAS Registry Number: 136832-46-7) is an aromatic ketone featuring an ortho-amino substituent on the phenyl ring and a cyclopropyl carbonyl group. The compound has the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol, as confirmed across multiple chemical databases and supplier specifications [1] [2] [3]. The presence of both hydrogen bond donor (-NH₂) and acceptor (ketone) functionalities results in a calculated Polar Surface Area (PSA) of 43.09 Ų and a LogP value of 2.44, indicating moderate lipophilicity suitable for medicinal chemistry applications [1].
The compound's structural signature combines a strained cyclopropane ring directly attached to a carbonyl group, which is bonded to an ortho-aminophenyl system. This configuration creates unique electronic properties due to the juxtaposition of the electron-donating amino group and the electron-withdrawing carbonyl moiety. The ortho-relationship between the amino group and the ketone function enables potential intramolecular interactions, including hydrogen bonding and conformational constraints that influence its reactivity and supramolecular behavior [2] [9]. The cyclopropyl ring introduces significant ring strain (approximately 27.5 kcal/mol) that can influence both the compound's stability and reactivity profile.
Table 1: Core Identification Data for (2-Aminophenyl)(cyclopropyl)methanone
Property | Value | Source |
---|---|---|
CAS Registry Number | 136832-46-7 | [1] [2] [3] |
Systematic Name | (2-Aminophenyl)(cyclopropyl)methanone | [1] [5] |
Molecular Formula | C₁₀H₁₁NO | [1] [2] [3] |
Molecular Weight | 161.20 g/mol | [1] [3] [5] |
Other Names | o-Aminophenyl cyclopropyl ketone; 2-Cyclopropylcarbonylaniline; (2-aminophenyl)-cyclopropylmethanone | [2] [3] [5] |
The compound first emerged in the scientific literature during the 1990s, with a significant synthetic breakthrough documented in European Patent EP0655436A1 (1994), which detailed novel preparation methods for ortho-aminophenyl ketones featuring cyclopropyl and haloalkyl groups [9]. This patent addressed synthetic challenges in producing such compounds via classical Friedel-Crafts acylation, which often suffered from low regioselectivity and undesired side reactions when applied to aniline derivatives. The disclosed method utilized a phase-transfer catalyzed reaction between aniline derivatives and cyclopropanecarbonyl chloride under basic conditions, representing an important advancement in the synthetic accessibility of this compound class [9].
Commercial availability of the compound began in the early 2000s, primarily through specialty chemical suppliers targeting pharmaceutical research and development. Its inclusion in comprehensive chemical catalogs such as Chemsrc and ChemSpider during this period reflects its growing importance as a synthetic intermediate. American Cyanamid Company's patent US5364968A1 (1994) referenced the compound as a precursor in herbicide development, marking one of its earliest documented applications in agrochemical research [1]. The compound's trajectory exemplifies how specialized building blocks transition from synthetic challenges to commercially accessible research tools as methodologies advance and applications emerge.
(2-Aminophenyl)(cyclopropyl)methanone occupies a privileged position in synthetic chemistry due to its bifunctional reactivity profile. The aromatic amino group serves as a handle for diazotization, acylation, and electrophilic substitution reactions, while the ketone functionality enables nucleophilic additions, reductions, and condensation reactions. The cyclopropyl ring offers opportunities for ring-opening reactions under specific conditions and contributes to the compound's spatial geometry, making it valuable for studying steric effects in reaction mechanisms [2] [9].
In medicinal chemistry, this compound serves as a key precursor for biologically active molecules targeting various disease pathways. Its structural features align with contemporary drug design principles, including incorporation of strained ring systems to modulate conformational flexibility and improve target binding specificity. Recent research highlights its application in developing kinase inhibitors, particularly within the pyrazolo[1,5-a]pyrimidine series investigated for casein kinase 2 (CSNK2) inhibition with potential antiviral applications against β-coronaviruses, including SARS-CoV-2 [4] [8]. The compound's molecular framework enables exploration of bioisosteric replacements, as demonstrated in studies where amide groups were successfully replaced with 1,2,4-triazole systems while maintaining target engagement – a strategy that improved metabolic stability in lead compounds [4] [8].
Table 2: Key Functional Derivatives and Applications
Derivative Class | Therapeutic Area | Significance | |
---|---|---|---|
Triazolo[1,5-a]pyridines | Antiviral agents | CSNK2 inhibition for coronavirus treatment | [4] [8] |
Cyclopropanecarboxamide derivatives | Neurodegenerative/Inflammatory diseases | Modulators of disease pathways | [8] |
Heterocyclic bioisosteres | Kinase inhibitor optimization | Improved metabolic stability | [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3